molecular formula C14H11NS B184286 3-phenylsulfanyl-1H-indole CAS No. 54491-43-9

3-phenylsulfanyl-1H-indole

Cat. No. B184286
CAS RN: 54491-43-9
M. Wt: 225.31 g/mol
InChI Key: VHEGBLPHXSCODD-UHFFFAOYSA-N
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Description

3-phenylsulfanyl-1H-indole, also known as PSI, is a chemical compound that has gained attention in recent years due to its potential in various scientific applications. This molecule is a derivative of indole, which is a heterocyclic compound commonly found in many natural products, including tryptophan, serotonin, and melatonin. The unique structure of PSI makes it an attractive candidate for use in drug development, as well as in research studies aimed at understanding the mechanisms of various biological processes.

Mechanism of Action

The exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in cellular processes, such as the MAPK and PI3K pathways. Additionally, 3-phenylsulfanyl-1H-indole has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
3-phenylsulfanyl-1H-indole has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration used. In cancer cells, 3-phenylsulfanyl-1H-indole has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In bacterial and viral infections, 3-phenylsulfanyl-1H-indole has been shown to have antimicrobial and antiviral activity. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential in the treatment of various diseases, such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenylsulfanyl-1H-indole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, making it a versatile tool for studying various biological processes. However, one limitation is that the exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, which may limit its use in certain studies.

Future Directions

There are numerous potential future directions for research involving 3-phenylsulfanyl-1H-indole. One area of interest is in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenylsulfanyl-1H-indole, which may provide insight into new targets for drug development. Finally, studies are needed to explore the potential of 3-phenylsulfanyl-1H-indole in the treatment of various diseases, such as arthritis and neurodegenerative disorders.

Scientific Research Applications

3-phenylsulfanyl-1H-indole has been the subject of numerous scientific studies in recent years, due to its potential in a variety of research applications. One area of interest is in the development of new drugs, as 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. Additionally, 3-phenylsulfanyl-1H-indole has been used in studies aimed at understanding the mechanisms of various biological processes, such as inflammation, oxidative stress, and apoptosis.

properties

CAS RN

54491-43-9

Product Name

3-phenylsulfanyl-1H-indole

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

3-phenylsulfanyl-1H-indole

InChI

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H

InChI Key

VHEGBLPHXSCODD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl phenyl sulfoxide (4.0 g, 147 mmol) in CH2Cl2 is cooled to −78° C., treated dropwise with trifluoroacetic anhydride (4.0 mL, 5.99 g, 28.5 mmol), stirred for 30 min at −78° C., treated with a solution of indole (1.82 g, 15.6 mmol) in CH2Cl2, stirred for 30 min at −78° C., treated with triethylamine (20 mL, 145 mmol), stirred for 4 days at ambient temperatures and diluted with water. The phases are separated. The organic phase is dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed (1:99 methanol:CH2Cl2) to give the title product as a white solid, 3.08 g (88% yield), mp 149-151° C., characterized by mass spectral and HNMR analyses.
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4 g
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1.82 g
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20 mL
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88%

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